molecular formula C15H17N3O2 B11847660 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- CAS No. 61324-55-8

5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-

Cat. No.: B11847660
CAS No.: 61324-55-8
M. Wt: 271.31 g/mol
InChI Key: CXFBHLUHEIECQE-UHFFFAOYSA-N
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Description

7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione is a quinoline derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline ring, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to cell death. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, its ability to generate reactive oxygen species can contribute to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the piperidin-1-ylmethyl group and the amino group at specific positions on the quinoline ring contributes to its unique pharmacological profile .

Properties

CAS No.

61324-55-8

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione

InChI

InChI=1S/C15H17N3O2/c16-12-11(9-18-7-2-1-3-8-18)14(19)10-5-4-6-17-13(10)15(12)20/h4-6H,1-3,7-9,16H2

InChI Key

CXFBHLUHEIECQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N

Origin of Product

United States

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